molecular formula C18H22N2O2 B14360734 2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 90819-59-3

2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14360734
CAS No.: 90819-59-3
M. Wt: 298.4 g/mol
InChI Key: RLYMBXAQNMENDJ-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a hydrazinylidene group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 2-tert-butyl-4-methylphenol with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the reactions safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydrazine derivative .

Scientific Research Applications

2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties.

    2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and industrial applications.

    2,2′-Methylenebis(6-tert-butyl-4-ethylphenol): Used as a stabilizer in plastics and rubber.

Uniqueness

2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific structure, which includes both a hydrazinylidene group and a methoxyphenyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

90819-59-3

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-tert-butyl-6-[(4-methoxyphenyl)diazenyl]-4-methylphenol

InChI

InChI=1S/C18H22N2O2/c1-12-10-15(18(2,3)4)17(21)16(11-12)20-19-13-6-8-14(22-5)9-7-13/h6-11,21H,1-5H3

InChI Key

RLYMBXAQNMENDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)OC)O)C(C)(C)C

Origin of Product

United States

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